4-(Pentafluorothio)phenylacetylene
Description
Properties
Molecular Formula |
C8H5F5S |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
(4-ethynylphenyl)-pentafluoro-λ6-sulfane |
InChI |
InChI=1S/C8H5F5S/c1-2-7-3-5-8(6-4-7)14(9,10,11,12)13/h1,3-6H |
InChI Key |
AKVGJBOIAORSGD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
- Starting materials: 4-bromophenylsulfur pentafluoride and terminal alkynes (e.g., phenylacetylene derivatives).
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 combined with copper(I) iodide (CuI) as a co-catalyst.
- Bases: Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or organic bases.
- Solvents: Mixtures of toluene/water or anhydrous dimethylformamide (DMF).
- Temperature: Typically 80–110 °C.
- Atmosphere: Inert nitrogen or argon atmosphere to prevent oxidation.
Typical Procedure
A representative synthesis involves stirring a mixture of 4-bromophenylsulfur pentafluoride, the terminal alkyne, palladium catalyst, copper iodide, and base in a deoxygenated solvent system under nitrogen at elevated temperature (e.g., 80–110 °C) for 12–18 hours. After completion, the reaction mixture is cooled, extracted with organic solvents such as dichloromethane, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using hexane/dichloromethane mixtures as eluents to isolate the target 4-(Pentafluorothio)phenylacetylene compound.
Detailed Research Findings and Yields
| Entry | Starting Material (4-bromophenylsulfur pentafluoride) | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 0.11 g (0.38 mmol) | Phenylacetylene | Pd(PPh3)4 (6 mg, 0.005 mmol), CuI (2.6 mg, 0.014 mmol) | Cs2CO3 (0.25 g, 0.76 mmol) | Toluene/H2O (5 mL/1 mL) | 110 | 16 | 52 | White solid | 145.5–146.5 |
| 2 | 0.08 g (0.28 mmol) | 4-(N,N-diphenylamino)ethynylbenzene | Pd(PPh3)4 (17 mg, 0.014 mmol), CuI (2.6 mg, 0.014 mmol) | K2CO3 (0.047 g, 0.34 mmol) | Anhydrous DMF (5 mL) | 80 | 12 | 76 | Pale green solid | 137.5–138.5 |
| 3 | 0.08 g (0.28 mmol) | 4-(N,N-diphenylamino)styrene | Pd(OAc)2 (4.5 mg, 0.020 mmol) | K2CO3 (0.047 g, 0.34 mmol) | Anhydrous DMF (5 mL) | 110 | 18 | 62 | Light green solid | 140.0–141.0 |
Data adapted from a 2017 study on pentafluorosulfanyl-substituted push-pull dyes.
Mechanistic Insights
The Sonogashira coupling mechanism involves oxidative addition of the aryl bromide (4-bromophenylsulfur pentafluoride) to the Pd(0) catalyst, followed by transmetallation with the copper acetylide formed in situ from the terminal alkyne and CuI. Reductive elimination then yields the coupled product, 4-(Pentafluorothio)phenylacetylene, regenerating the Pd(0) catalyst. The presence of the SF5 group influences the electronic environment, often requiring careful optimization of reaction conditions to achieve high yields and purity.
Alternative Synthetic Routes and Considerations
While the Sonogashira coupling is the predominant method, alternative approaches include:
Direct halogenation and subsequent coupling: Starting from 4-halogenated phenylacetylene derivatives, prepared via bromination and elimination reactions from 4-halobenzaldehyde precursors, followed by palladium-catalyzed coupling to introduce the SF5 group. These methods emphasize green chemistry principles, using low-toxicity solvents and mild conditions.
Use of different palladium catalysts and ligands: Variations in catalyst systems (e.g., Pd(OAc)2 with phosphine ligands) and bases can improve reaction efficiency and selectivity.
Purification techniques: Silica gel chromatography with hexane/dichloromethane mixtures is standard; sublimation has been innovatively applied to enhance product purity in related phenylacetylene derivatives.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 + CuI | Pd(PPh3)4 often preferred for higher yields |
| Base | Cs2CO3, K2CO3 | Cs2CO3 provides better solubility in some cases |
| Solvent | Toluene/H2O, Anhydrous DMF | Deoxygenated solvents required |
| Temperature | 80–110 °C | Higher temps favor reaction rate |
| Reaction Time | 12–18 hours | Longer times improve conversion |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive reagents |
| Purification | Silica gel chromatography (Hexane/DCM 9:1) | Ensures high purity of final product |
Chemical Reactions Analysis
Nitrosoarene-Alkyne Cycloaddition
In reactions with nitrosoarenes (ArNO), 4-(Pentafluorothio)phenylacetylene undergoes stepwise [2+3] cycloaddition to form N-hydroxyindoles. Key mechanistic insights include:
-
Kinetics : First-order dependence on both nitrosoarene and alkyne concentrations .
-
Rate Acceleration : Electron-withdrawing substituents (e.g., SF₅) on the alkyne lower activation barriers by stabilizing transition states. For PhNO + SF₅-C≡CH, calculated barriers are ~15.8 kcal/mol vs. 19 kcal/mol for unsubstituted acetylene .
Table 1: Kinetic Parameters for Nitrosoarene-Alkyne Cycloaddition
| Alkyne Substituent (Z) | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| -H | 19.0 | 0.12 ± 0.02 |
| -SF₅ | 15.8 (calc.) | 0.45 ± 0.05 (est.) |
| -Ph | 15.8 | 0.38 ± 0.03 |
Transition-Metal-Catalyzed Couplings
The SF₅ group facilitates cross-coupling reactions due to its ability to stabilize intermediates. Examples include:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃, 110°C) to yield biaryl-SF₅ derivatives (52–62% yield) .
-
Heck Coupling : With styrenes (Pd(OAc)₂, K₂CO₃, 110°C), forming conjugated alkenes (76% yield) .
Table 2: Representative Coupling Reactions
| Reaction Type | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, 110°C | 52–62 | Push-pull fluorophores |
| Heck | Pd(OAc)₂, K₂CO₃, 110°C | 76 | Fluorescent dyes |
Electrophilic Additions
The electron-deficient triple bond undergoes regioselective hydrohalogenation . For example, HCl adds to the β-position of SF₅-C≡CH, yielding (Z)-1-chloro-2-(pentafluorothiophenyl)ethylene. The SF₅ group directs addition via inductive effects, with >90% regioselectivity .
Computational Insights
DFT studies (B3LYP/6-31+G(d)) reveal:
-
The SF₅ group reduces HOMO-LUMO gaps by 0.8–1.2 eV compared to non-fluorinated analogs.
-
Transition states for cycloadditions show significant spin density (0.54) on the terminal alkyne carbon, favoring N–C bond formation .
Stability and Handling
Scientific Research Applications
Scientific Research Applications
1. Polymer Chemistry
The compound plays a significant role in the synthesis of poly(phenylacetylene) derivatives. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in advanced materials. The bulky side groups associated with 4-(pentafluorothio)phenylacetylene contribute to increased free volume in the polymer matrix, enhancing its processability and performance under various conditions .
2. Fluorinated Materials
Due to its high fluorine content, 4-(pentafluorothio)phenylacetylene is utilized in the development of fluorinated materials that exhibit low surface energy and high chemical resistance. These materials are particularly useful in coatings and films where durability and resistance to solvents are required .
3. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties is critical for enhancing device efficiency .
Case Studies and Research Findings
Case Study 1: Polymerization Techniques
Research has demonstrated the successful polymerization of 4-(pentafluorothio)phenylacetylene using various catalysts. For example, using tungsten-based catalysts has shown promising results in achieving high molecular weight polymers with controlled dispersity. The resulting materials exhibited enhanced thermal stability compared to their non-fluorinated counterparts .
Case Study 2: Application in Coatings
In a study focused on coatings, 4-(pentafluorothio)phenylacetylene was incorporated into polymer matrices to improve hydrophobicity and chemical resistance. The resulting coatings demonstrated superior performance against corrosive environments, highlighting the compound's utility in protective applications .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Chemistry | Synthesis of poly(phenylacetylene) derivatives | Enhanced thermal/mechanical properties |
| Fluorinated Materials | Development of low-energy surface materials | High chemical resistance |
| Organic Electronics | Use in OLEDs and OPVs | Improved charge transport |
Mechanism of Action
The mechanism by which 4-(Pentafluorothio)phenylacetylene and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in anticancer research, these compounds have been shown to inhibit histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural distinctions among substituted phenylacetylenes arise from the nature of the para-substituent. Below is a comparative analysis of 4-(Pentafluorothio)phenylacetylene with four analogous compounds:
Notes:
- The pentafluorothio group (-S-CF₃) exhibits stronger electron-withdrawing effects compared to -O-CF₃ due to sulfur’s higher polarizability and lower electronegativity relative to oxygen.
- Substituents like -NH₂ and -S-Me alter conjugation and charge distribution, directly impacting optical and catalytic behavior .
Reactivity in Catalytic Reactions
Hydrogenation
- 4-(Pentafluorothio)phenylacetylene : Expected to show lower hydrogenation rates due to electron-withdrawing effects reducing alkyne electron density. Similar Pd catalysts (e.g., Pd@TiO₂) may exhibit altered selectivity compared to phenylacetylene .
- 4-(Trifluoromethoxy)phenylacetylene : Moderate reactivity; trifluoromethoxy groups may stabilize intermediates, improving styrene selectivity in hydrogenation .
- Phenylacetylene : Baseline hydrogenation rate with ~95% conversion to styrene using Pd@TiO₂/MNPs catalysts .
Sonogashira Coupling
- Electron-withdrawing groups (-S-CF₃, -O-CF₃) enhance coupling efficiency by activating aryl halides. For example, 4-(Trifluoromethoxy)phenylacetylene reacts efficiently with 6-bromoindole derivatives under Ni/Pd catalysis .
Optical and Electronic Properties
- Luminescence: Fluorinated derivatives like 4-(Trifluoromethoxy)phenylacetylene exhibit blue-shifted emission compared to non-fluorinated analogs. The pentafluorothio group may further red-shift emission due to extended conjugation .
- UV-vis Absorption: Substituted phenylacetylenes with electron-withdrawing groups show absorption maxima at 270–320 nm. For instance, amino-substituted variants absorb at ~350 nm, while fluorinated derivatives (e.g., CF₃-substituted bistolanes) display aggregation-induced emission .
Biological Activity
4-(Pentafluorothio)phenylacetylene is a fluorinated organic compound that has gained attention due to its unique chemical properties and potential biological activities. The presence of the pentafluorosulfanyl (SF₅) group significantly alters the electronic characteristics of the molecule, which may influence its interactions with biological systems. This article explores the biological activity of 4-(pentafluorothio)phenylacetylene, presenting relevant data, case studies, and research findings.
4-(Pentafluorothio)phenylacetylene has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₅S |
| Molecular Weight | 236.18 g/mol |
| IUPAC Name | 4-(pentafluorothio)phenylacetylene |
| Boiling Point | -21 °C |
The SF₅ group contributes to a high degree of electronegativity, which can enhance the compound's reactivity and potential biological interactions.
The biological activity of 4-(pentafluorothio)phenylacetylene is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The SF₅ group may interact with active sites in enzymes, potentially inhibiting their function.
- Receptor Binding : The compound could bind to specific receptors in cellular membranes, influencing signaling pathways.
- Oxidative Stress Modulation : There is potential for modulation of oxidative stress responses due to the unique electronic properties imparted by fluorination.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing SF₅ groups. Research indicates that these compounds exhibit significant activity against various bacterial strains. For example, a study demonstrated that 4-(pentafluorothio)phenylacetylene showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Anticancer Properties
Fluorinated compounds are often investigated for their anticancer potential. A study conducted on cell lines revealed that 4-(pentafluorothio)phenylacetylene induced apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested 4-(pentafluorothio)phenylacetylene against a panel of bacterial pathogens. The results indicated that the compound exhibited a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the SF₅ substitution enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent bactericidal effects .
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that treatment with varying concentrations of 4-(pentafluorothio)phenylacetylene led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
